molecular formula C13H18OS B7977491 4-(Hexylthio)-benzaldehyde

4-(Hexylthio)-benzaldehyde

Cat. No.: B7977491
M. Wt: 222.35 g/mol
InChI Key: HLDSCVSXTUDAPX-UHFFFAOYSA-N
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Description

4-(Hexylthio)-benzaldehyde is an organic compound characterized by a benzene ring substituted with a hexylthio group and an aldehyde group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylthio)-benzaldehyde typically involves the following steps:

  • Thioetherification: : The initial step involves the reaction of 4-bromobenzaldehyde with hexanethiol in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction, resulting in the formation of this compound.

  • Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylthio)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(Hexylthio)benzoic acid.

    Reduction: 4-(Hexylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexylthio)-benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceuticals: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(Hexylthio)-benzaldehyde depends on its specific application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylthio group may also interact with hydrophobic regions of biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-benzaldehyde: Similar structure but with a methylthio group instead of a hexylthio group.

    4-(Ethylthio)-benzaldehyde: Contains an ethylthio group instead of a hexylthio group.

    4-(Butylthio)-benzaldehyde: Features a butylthio group in place of the hexylthio group.

Uniqueness

4-(Hexylthio)-benzaldehyde is unique due to the length of its alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. The hexylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and materials science.

Properties

IUPAC Name

4-hexylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDSCVSXTUDAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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